
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a pyrazole ring at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and PAK4 , a p21-activated kinase involved in various cellular processes including cell survival, proliferation, and migration.
Mode of Action
For instance, similar compounds have shown strong inhibition against PAK4, suggesting that they occupy the hydrophobic cavity of the P-loop pocket .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting potential cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the pyrazole ring displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups replacing the chlorine atoms.
- Oxidized or reduced derivatives of the original compound.
- Cyclized heterocyclic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this compound exhibited potent CDK2 inhibitory activity with Ki values as low as 0.005 µM. These compounds demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrazolyl-Pyrimidine Derivatives
Compound | CDK Inhibition Ki (µM) | GI50 (μM) | Selectivity |
---|---|---|---|
15 | 0.005 | 0.127 | High |
14 | 0.007 | 0.158 | Moderate |
Antimicrobial Properties
The pyrazolo-pyrimidine scaffold has been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. The mechanism often involves inhibition of specific enzymes or pathways critical for microbial survival .
Neuroprotective Effects
Emerging evidence suggests that compounds based on this scaffold may also possess neuroprotective properties. Studies have indicated that they can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could potentially lead to improved cognitive function and memory retention in affected individuals .
Synthesis and Green Chemistry Approaches
The synthesis of this compound and its derivatives has been enhanced through green chemistry methodologies, which aim to reduce waste and improve efficiency in chemical processes. Techniques such as one-pot reactions and solvent-free synthesis have been developed to facilitate the production of these bioactive compounds .
Case Study 1: CDK2 Inhibitors for Cancer Treatment
A study focused on synthesizing N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated their effectiveness as CDK2 inhibitors in ovarian cancer models. The most potent compound showed an ability to arrest cell cycle progression and induce apoptosis, highlighting its therapeutic potential in oncology .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of various pyrazolo-pyrimidine derivatives against resistant strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, paving the way for new antibiotic agents .
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Lacks the pyrazole ring but shares the pyrimidine core with chlorine substitutions.
5-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but without the chlorine atoms.
2,4-Dichloro-5-(1H-imidazol-1-yl)pyrimidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Biological Activity
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs) and its antiproliferative properties against various cancer cell lines. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including structure-activity relationships (SAR), mechanistic insights, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with dichlorine and a pyrazole moiety. The synthesis typically involves the reaction of 2,4-dichloropyrimidine derivatives with pyrazole under specific conditions to yield the desired product. The structural characteristics are crucial for its biological activity, influencing how it interacts with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potent inhibitory effects on CDK2, a critical enzyme in cell cycle regulation. For instance, a derivative of this compound exhibited an inhibition constant () of 0.005 µM against CDK2, demonstrating high selectivity over other CDKs tested. This selectivity is vital for minimizing side effects in potential therapeutic applications.
Table 1: Inhibition Constants and Antiproliferative Activity
Compound | (µM) | GI50 (µM) | Cell Line Tested |
---|---|---|---|
This compound | 0.005 | 0.127–0.560 | Various cancer cell lines |
Related Derivative | 0.090 | 7.350 | A2780 |
Mechanistic studies revealed that this compound induces apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases. Such mechanisms are crucial for understanding how these compounds can be developed into effective anticancer agents.
Antiplasmodial Activity
In addition to its anticancer properties, some derivatives have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound's direct activity against this parasite is limited, related compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR), an essential enzyme for the survival of the parasite.
Table 2: Antiplasmodial Activity of Related Compounds
Compound | (nM) | IC50 (µM) |
---|---|---|
Compound A | 1.3–243 | 0.4–28 |
Compound B | 13–208 | 3.7–54 |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrazole and pyrimidine rings significantly impact biological activity. For example, methylation or substitution at specific positions often results in decreased inhibitory activity against CDK2 and reduced antiproliferative effects. This highlights the importance of precise structural configurations for optimizing efficacy.
Figure 1: Structural Modifications Impacting Activity
SAR Analysis (Note: Replace with actual image URL if available)
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in vivo and in vitro:
- Ovarian Cancer Study : A study demonstrated that treatment with a pyrazole-substituted pyrimidine led to significant tumor regression in mouse models.
- Cell Line Testing : Various cancer cell lines were treated with different concentrations of the compound, showing a dose-dependent response in growth inhibition.
Properties
IUPAC Name |
2,4-dichloro-5-pyrazol-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCSZLRGJAHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677505 | |
Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260860-26-1 | |
Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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